molecular formula C19H21N3O4S B14927768 N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B14927768
M. Wt: 387.5 g/mol
InChI Key: YZONSWPSNXFBNI-UHFFFAOYSA-N
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Description

N~1~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonyl compounds It features a pyrazole ring substituted with an ethoxymethyl group and a naphthylsulfonyl group attached to a propanamide backbone

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[1-(ethoxymethyl)pyrazol-4-yl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C19H21N3O4S/c1-2-26-14-22-13-17(12-20-22)21-19(23)9-10-27(24,25)18-8-7-15-5-3-4-6-16(15)11-18/h3-8,11-13H,2,9-10,14H2,1H3,(H,21,23)

InChI Key

YZONSWPSNXFBNI-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C=N1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Naphthylsulfonyl Group: The naphthylsulfonyl group can be attached through a sulfonylation reaction using naphthylsulfonyl chloride and a base like triethylamine.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxymethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N1-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Naphthylsulfonyl)-amino acid derivatives: These compounds share the naphthylsulfonyl group and have similar biological activities.

    Ethoxymethyl-substituted pyrazoles: These compounds have similar structural features and can undergo similar chemical reactions.

Uniqueness

N~1~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the ethoxymethyl and naphthylsulfonyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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